An In-Depth Technical Guide to Azido-PEG3-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Azido-PEG3-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of Azido-PEG3-CH2CO2-NHS, a versatile heterobifunctional crosslinker. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this reagent for creating sophisticated bioconjugates. We will delve into its core chemical principles, provide field-proven insights into its application, and offer detailed experimental protocols to ensure reproducible and robust results.
Introduction: The Power of Heterobifunctional PEGylation
In the realm of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG3-CH2CO2-NHS has emerged as a powerful tool in this field, offering a strategic approach to covalently connecting biomolecules.[1] Its design as a heterobifunctional linker, featuring two distinct reactive groups at opposite ends of a polyethylene glycol (PEG) spacer, allows for a controlled, stepwise conjugation strategy.[2]
At one terminus, an N-hydroxysuccinimide (NHS) ester provides high reactivity towards primary amines, such as those found on the side chains of lysine residues in proteins.[3][4] At the other end, a terminal azide group serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[5][6] The central three-unit PEG (PEG3) linker imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate.[7][8] This unique combination of features makes Azido-PEG3-CH2CO2-NHS an invaluable reagent in diverse applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents.[5][9]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Azido-PEG3-CH2CO2-NHS is crucial for its effective use and for ensuring the integrity of your experiments.
| Property | Value | Rationale & Citation |
| Molecular Formula | C12H18N4O7 | [10] |
| Molecular Weight | 330.30 g/mol | [10] |
| Appearance | White to off-white solid | General knowledge from supplier data. |
| Solubility | Soluble in DMSO, DMF | [11][12] |
| Storage Conditions | -20°C, desiccated | The NHS ester is moisture-sensitive and can hydrolyze.[11][13] |
Critical Handling Considerations:
-
Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis.[14] It is imperative to store the reagent under dry conditions and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]
-
Solution Stability: Solutions of Azido-PEG3-CH2CO2-NHS should be prepared fresh for each use.[11] If storage of a stock solution in an anhydrous organic solvent like DMSO or DMF is necessary, it should be for a short duration at -20°C under an inert atmosphere.[13]
The Chemistry of Conjugation: A Dual-Action Mechanism
The utility of Azido-PEG3-CH2CO2-NHS lies in its two distinct and orthogonal reactive functionalities. This allows for a sequential conjugation strategy, where one part of the linker is reacted first, followed by the second, independent reaction.
Amine-Reactive NHS Ester Chemistry
The NHS ester facilitates the covalent attachment of the linker to biomolecules containing primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction is highly dependent on pH. At a pH range of 7.2-9, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the carbonyl carbon of the NHS ester.[14][15] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[16]
Caption: Mechanism of NHS ester reaction with a primary amine.
Bioorthogonal Click Chemistry with the Azide Group
The terminal azide group is the gateway to "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[17][18] The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[19][20]
In this reaction, the azide group of the PEGylated biomolecule reacts with a terminal alkyne on a second molecule of interest in the presence of a Cu(I) catalyst to form a stable triazole linkage.[18][21]
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
For applications in living systems where the cytotoxicity of copper is a concern, a metal-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed.[17] In SPAAC, the azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[5][6]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the use of Azido-PEG3-CH2CO2-NHS. Optimization may be required depending on the specific biomolecules and desired degree of labeling.
Protocol 1: Labeling a Protein with Azido-PEG3-CH2CO2-NHS
This protocol details the initial step of attaching the azide-PEG linker to a protein via its primary amines.
Materials:
-
Protein of interest
-
Azido-PEG3-CH2CO2-NHS
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[16]
-
Anhydrous DMSO or DMF[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[16]
-
Desalting column or dialysis cassette for purification[16]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-CH2CO2-NHS in anhydrous DMSO or DMF.[11]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Azido-PEG3-CH2CO2-NHS stock solution to the protein solution.[16] Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[16]
-
Purification: Remove unreacted Azido-PEG3-CH2CO2-NHS and byproducts using a desalting column or by dialysis against an appropriate buffer.[16]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-labeled protein to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)[19]
-
Reaction buffer (e.g., PBS)
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:2 molar ratio in water.[19]
-
Reaction Mixture: In the reaction buffer, combine the azide-labeled protein and a 4-50 fold molar excess of the alkyne-containing molecule.[19]
-
Initiation: Add 25 equivalents of the THPTA/CuSO4 complex to the reaction mixture.[19]
-
Reduction: Initiate the click reaction by adding 40 equivalents of freshly prepared sodium ascorbate.[19]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[19]
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography to remove the catalyst, excess reagents, and unreacted starting materials.[22][][24]
Purification and Characterization of Bioconjugates
The successful synthesis of a bioconjugate is followed by the critical steps of purification and characterization to ensure its purity and integrity.
Purification Strategies:
-
Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities from larger bioconjugates.[24]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge, which can be altered upon conjugation.[24]
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating conjugates based on differences in hydrophobicity.[22]
-
Affinity Chromatography: Can be employed if one of the conjugated molecules has a specific binding partner.[]
Characterization Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the exact mass of the conjugate.
-
HPLC (Reverse-Phase, SEC, IEX): To assess the purity and heterogeneity of the conjugate.[22]
-
Functional Assays: To ensure that the biological activity of the biomolecule is retained after conjugation.[2]
Conclusion
Azido-PEG3-CH2CO2-NHS is a highly versatile and powerful tool for the creation of advanced bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables a controlled and efficient two-step conjugation strategy. By understanding the underlying chemistry and adhering to robust experimental protocols, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research.
References
- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- Wikipedia. Click chemistry.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Interchim. Click Chemistry (Azide / alkyne reaction).
- Creative Proteomics. Amine-Reactive Crosslinker Overview.
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Glen Research. (2022). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- CellMosaic.
- Creative PEGWorks.
- BOC Sciences.
- Precise PEG.
- Benchchem. Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
- Benchchem. A Comprehensive Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers in Drug Development.
- Precise PEG. (2025, October 28). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery.
- BroadPharm. Azido-PEG3-CH2CO2-NHS, 1092654-47-1.
- Sigma-Aldrich.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- PubMed. (2021).
- BroadPharm. Instructions for the use of Azido-(PEG)n-NHS.
- MedKoo Biosciences. Azido-PEG3-CH2CO2-NHS | CAS# 1092654-47-1 | PEG Linker.
- MedchemExpress.com. Azido-PEG3-NHS ester | PROTAC Linkers.
- Tebubio. Azido-PEG3-CH2CO2-NHS - 100 MG.
- Lumiprobe. NHS ester labeling of amino biomolecules.
- AxisPharm. NHS ester PEG.
- Benchchem.
- ijrpr.
- Benchchem.
- BroadPharm. Azido-PEG3-NHS ester, 1245718-89-1.
- Conju-Probe. Azido-PEG3-SS-NHS.
- Benchchem. Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester.
- Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents.
- BroadPharm. Azido-PEG3-aminoacetic acid-NHS ester, 2170240-91-0.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azido-PEG3-CH2CO2-NHS, 1092654-47-1 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tebubio.com [tebubio.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. Click Chemistry [organic-chemistry.org]
- 19. broadpharm.com [broadpharm.com]
- 20. interchim.fr [interchim.fr]
- 21. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 22. cellmosaic.com [cellmosaic.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
